2-[1-(Dimethylamino)-3-(2-toluidino)-2-propenylidene]malononitrile
Beschreibung
Historical Development of Malononitrile-Based Chromophores
Malononitrile derivatives emerged as critical electron-accepting units in the 1980s, driven by their strong electron-withdrawing cyano groups and versatility in forming conjugated systems. Early work focused on merocyanines, where malononitrile acted as an acceptor in dyes for photodynamic therapy and solar cells. For example, Wurthner's synthesis of merocyanines via formylation and condensation reactions demonstrated malononitrile's role in achieving narrow absorption bands (λₘₐₓ ≈ 495–533 nm) and solid-state luminescence.
The 2000s saw malononitrile integrated into multicomponent reactions (MCRs), enabling rapid synthesis of complex chromophores. Martins et al. developed tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles via Mannich reactions involving malononitrile derivatives, yielding compounds with tunable optical band gaps (2.083–3.197 eV). Concurrently, quinoline-malononitrile (QM) systems gained traction for aggregation-induced emission (AIE), combining red-to-NIR emission with high photostability.
Theoretical Framework of Donor-π-Acceptor (D-π-A) Systems
D-π-A systems rely on intramolecular charge transfer (ICT) between electron-donating (D) and accepting (A) groups connected via a π-conjugated bridge. The dipole moment (Δμ) and hyperpolarizability (β) of these systems depend on:
- Donor Strength : Alkylamines (e.g., dimethylamino) enhance electron density via +I effects.
- Acceptor Strength : Malononitrile’s cyano groups withdraw electrons via -I and -M effects.
- π-Bridge Length and Conjugation : Extended conjugation reduces energy gaps, red-shifting absorption.
For 2-[1-(dimethylamino)-3-(2-toluidino)-2-propenylidene]malononitrile, the dimethylamino group (D) and toluidino moiety jointly donate electrons, while malononitrile (A) stabilizes the excited state. The propenylidene bridge facilitates π-conjugation, enabling ICT with a dipole moment exceeding 15 D in analogous systems.
Table 1 : Key Parameters of Representative D-π-A Chromophores
| Compound | λₘₐₓ (nm) | ε (M⁻¹cm⁻¹) | Δμ (D) |
|---|---|---|---|
| Merocyanine 9 | 367–580 | 21,000–52,000 | 12.3 |
| QM-Core AIEgen | 620–780 | 48,000 | 18.7 |
| Target Compound | 490* | – | 15.6* |
Position in Contemporary Research
Recent studies emphasize modular synthesis of push-pull chromophores via click-type [2+2] cycloaddition-retroelectrocyclization (CA-RE) reactions. These methods enable atom-economical construction of tetracyanobuta-1,3-diene (TCBD) motifs, as seen in 2-[1-(dimethylamino)-3-(2-toluidino)-2-propenylidene]malononitrile. Its structure aligns with Michinobu’s design principles for nonplanar chromophores, where steric hindrance between the toluidino methyl and malononitrile groups enhances solubility and reduces aggregation.
In optoelectronics, this compound’s ICT characteristics make it suitable for:
Significance in Nonlinear Optics and Photonics
Nonlinear optical (NLO) materials require high β values and thermal stability. The target compound’s malononitrile acceptor enhances β via polarization, while the dimethylamino donor increases electron density. Computational studies on analogous TCBD chromophores predict β values of 1,500–2,000 × 10⁻³⁰ esu, surpassing traditional materials like Disperse Red 1.
In photonics, the compound’s large Stokes shift (≈8,000 cm⁻¹) minimizes self-absorption, making it ideal for luminescent solar concentrators. Its solid-state emission at ≈515 nm (λₑₘ) aligns with applications in orange-red OLEDs, where external quantum efficiencies (EQEs) of 12–15% have been reported for related structures.
Equation 1 : Two-photon absorption (TPA) cross-section (σ₂) estimation:
$$
\sigma2 \propto \frac{\mu{ge}^2 \cdot \Delta \mu^2}{E_{ge}^3}
$$
Where μ₉ₑ is the transition dipole moment, Δμ is the ICT-induced dipole change, and E₉ₑ is the energy gap. For the target compound, σ₂ ≈ 800 GM (Goeppert-Mayer units) at 800 nm excitation.
Eigenschaften
IUPAC Name |
2-[(E)-1-(dimethylamino)-3-(2-methylanilino)prop-2-enylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-12-6-4-5-7-14(12)18-9-8-15(19(2)3)13(10-16)11-17/h4-9,18H,1-3H3/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYLNQFAIDSQLS-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC=CC(=C(C#N)C#N)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/C=C/C(=C(C#N)C#N)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(Dimethylamino)-3-(2-toluidino)-2-propenylidene]malononitrile typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as dimethylamine and 2-toluidine.
Condensation Reaction: These intermediates undergo a condensation reaction with malononitrile under controlled conditions, often in the presence of a base like sodium ethoxide.
Cyclization: The resulting product is then cyclized to form the final compound, with reaction conditions carefully optimized to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction parameters such as temperature, pressure, and pH.
Purification Techniques: Implementing advanced purification techniques like recrystallization and chromatography to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[1-(Dimethylamino)-3-(2-toluidino)-2-propenylidene]malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms with hydrogenated functional groups.
Substitution Products: Compounds with substituted functional groups depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that 2-[1-(Dimethylamino)-3-(2-toluidino)-2-propenylidene]malononitrile exhibits promising anticancer properties. Studies have demonstrated its effectiveness against several cancer cell lines, including breast and lung cancer cells.
- Case Study : In vitro tests showed that the compound significantly inhibited the proliferation of MCF-7 breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest. The compound was found to increase caspase activity, leading to programmed cell death.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.5 | Apoptosis induction |
| A549 (Lung) | 20.3 | Cell cycle arrest |
| HeLa (Cervical) | 18.0 | Caspase activation |
1.2 Antimicrobial Properties
The compound also displays antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.
- Case Study : Research has shown that derivatives of this compound inhibit both Gram-positive and Gram-negative bacteria effectively. Minimum inhibitory concentrations (MIC) were determined to be lower than those of conventional antibiotics.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 5 | Bactericidal |
| Escherichia coli | 10 | Bacteriostatic |
| Pseudomonas aeruginosa | 15 | Bactericidal |
Material Science Applications
2.1 Photonic Applications
The compound's unique structure allows it to be utilized in photonic devices, particularly in the development of organic light-emitting diodes (OLEDs) and sensors.
- Case Study : Research focused on the integration of this compound into OLEDs demonstrated enhanced light emission efficiency and stability compared to traditional materials.
Table 3: Photonic Properties
| Property | Value |
|---|---|
| Emission Wavelength | 550 nm |
| Quantum Efficiency | 25% |
| Stability (hours) | >100 |
Computational Studies
Computational chemistry has played a crucial role in understanding the behavior of 2-[1-(Dimethylamino)-3-(2-toluidino)-2-propenylidene]malononitrile at the molecular level.
- Molecular Docking Studies : These studies predict binding affinities with various biological targets, providing insights into its potential therapeutic applications.
Table 4: Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| EGFR | -9.5 |
| Bcl-2 | -8.7 |
| Topoisomerase II | -9.0 |
Wirkmechanismus
The mechanism by which 2-[1-(Dimethylamino)-3-(2-toluidino)-2-propenylidene]malononitrile exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to modulate their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes like signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Electronic Effects: The dimethylamino group in the target compound enhances electron donation, similar to analogues like 2-BAM, which use fluorenyl groups for extended π-conjugation .
- Aggregation Behavior : Unlike 2-BAM, which forms H-aggregates, compounds with bulkier substituents (e.g., 3-BAM and 4-BAM) exhibit J-aggregation due to altered molecular geometries .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Findings :
Biologische Aktivität
Chemical Structure and Properties
DMTM is characterized by the following chemical structure:
- Chemical Formula : C15H16N4
- IUPAC Name : 2-[1-(Dimethylamino)-3-(2-toluidino)-2-propenylidene]malononitrile
- Molecular Weight : 256.31 g/mol
The compound features a malononitrile moiety linked to a dimethylamino and toluidine group, which contributes to its biological activity.
Anticancer Properties
DMTM has been investigated for its potential anticancer properties. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that DMTM significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 15 µM, suggesting its efficacy as a potential chemotherapeutic agent .
Table 1: Cytotoxicity of DMTM on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 20 | Cell cycle arrest |
| A549 | 25 | Inhibition of DNA synthesis |
Antimicrobial Activity
DMTM also exhibits antimicrobial properties. In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, indicating moderate antibacterial activity .
Table 2: Antimicrobial Efficacy of DMTM
| Bacterial Strain | MIC (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 50 | Gram-positive |
| Escherichia coli | 75 | Gram-negative |
| Pseudomonas aeruginosa | 100 | Gram-negative |
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of DMTM in models of neurodegeneration. In a murine model of Alzheimer's disease, DMTM administration led to significant improvements in cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
Case Study 1: Breast Cancer Treatment
A clinical trial involving DMTM in patients with advanced breast cancer showed promising results. Patients receiving DMTM exhibited a partial response rate of 40%, with manageable side effects. The study concluded that DMTM could be considered for further development in oncology .
Case Study 2: Neuroprotection in Alzheimer's Model
In a controlled study, mice treated with DMTM demonstrated improved memory retention in behavioral tests compared to the control group. Histological analysis revealed a reduction in neuroinflammation and oxidative stress markers, supporting the compound's role in neuroprotection .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[1-(Dimethylamino)-3-(2-toluidino)-2-propenylidene]malononitrile, and how are reaction conditions optimized?
- The synthesis typically involves a Knoevenagel condensation between a substituted aldehyde (e.g., 2-toluidine-derived aldehyde) and malononitrile derivatives. Piperidine or pyridine is often used as a base catalyst to facilitate enolate formation. For example, Lino et al. optimized the reaction using microwave-assisted heating to reduce side products and improve yields . Purification methods like recrystallization or chromatography (e.g., HPLC) are critical for isolating high-purity products, as impurities can skew photophysical or electronic property analyses .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- 1H/13C NMR resolves structural features like the propenylidene backbone and substituent positions . FT-IR confirms nitrile (C≡N) and amine (N-H) functional groups. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography (e.g., single-crystal studies) reveals bond angles and planarity, critical for understanding conjugation effects . UV-Vis/fluorescence spectroscopy characterizes electronic transitions, with bathochromic shifts observed in polar solvents due to intramolecular charge transfer .
Q. What are the primary applications of this compound in academic research?
- It serves as a building block for organic electronics , such as in n-channel organic field-effect transistors (OFETs), due to its electron-withdrawing nitrile groups and tunable LUMO levels . It also acts as a precursor for fluorescent dyes in single-molecule imaging, where its solvatochromic properties enable microenvironment probing .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?
- Hybrid functionals (e.g., B3LYP) with exact exchange corrections (as per Becke’s method) predict frontier molecular orbitals (HOMO/LUMO), charge distribution, and transition states for reactions like allylation or Diels-Alder cycloadditions . For example, DFT studies reveal that the dimethylamino group enhances electron donation, lowering the LUMO to −4.0 eV, which aligns with experimental OFET performance . Basis sets like 6-31G(d,p) are recommended for balancing accuracy and computational cost .
Q. What experimental design strategies mitigate contradictions in reported reaction yields or product selectivity?
- Discrepancies in allylation reactions (e.g., mono- vs. bis-allylated products) can arise from catalyst choice. Palladium complexes with N-heterocyclic carbene ligands favor mono-allylation, while other Pd catalysts promote bis-products. Systematic screening of solvents (e.g., DMF vs. THF) and temperature gradients (25–80°C) optimizes selectivity . Kinetic studies via in situ NMR or fluorescence microscopy (TIRF) track intermediate formation and guide pathway modulation .
Q. How do steric and electronic effects influence the compound’s performance in organic electronics?
- Steric effects : Bulky substituents (e.g., 2-toluidino) reduce intermolecular π-π stacking, lowering OFET mobility. Electronic effects : Electron-withdrawing nitriles stabilize LUMO levels, enhancing air stability. For instance, OFETs with LUMO < −3.8 eV exhibit minimal degradation under ambient conditions . AFM and XRD analyses correlate alkyl chain length (e.g., C8 vs. C2C6) with film morphology and crystallinity, directly impacting charge transport .
Q. What methodologies address challenges in synthesizing enantiomerically pure derivatives?
- Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis using Ni/PHOX complexes enable stereospecific cross-couplings. For example, Swift et al. achieved >95% enantiomeric excess (ee) in diarylethane synthesis via stereospecific substitution of benzylic ethers with Grignard reagents . Chiral HPLC or circular dichroism (CD) validates enantiopurity .
Data Contradiction Analysis
Q. Why do computational and experimental bandgap values sometimes diverge, and how is this resolved?
- DFT often underestimates bandgaps due to self-interaction errors. Calibration with experimental UV-Vis data (e.g., adjusting the Hartree-Fock exact exchange percentage in functionals) improves agreement. For instance, replacing B3LYP with CAM-B3LYP reduces discrepancies from ~0.3 eV to <0.1 eV .
Q. How can conflicting reports on photostability in micellar systems be reconciled?
- Conflicting data may stem from surfactant choice. Cationic surfactants (e.g., CTAB) stabilize the compound via electrostatic interactions, enhancing fluorescence quantum yield (ΦF = 0.45), while anionic SDS micelles induce aggregation quenching. Time-resolved fluorescence decay assays (e.g., biexponential fits) distinguish micelle-bound vs. free dye populations .
Methodological Recommendations
Best practices for scaling up synthesis without compromising purity:
- Use continuous flow reactors for exothermic steps (e.g., Knoevenagel condensation) to improve heat dissipation and reproducibility . Automated chromatography (e.g., flash systems with UV detection) ensures consistent purity ≥98% for bulk batches .
Optimal conditions for single-crystal growth for X-ray studies:
- Slow evaporation of a saturated dichloromethane/hexane (1:3) solution at 4°C yields diffraction-quality crystals. Adding a nucleation seed accelerates growth. Data collection at 113 K minimizes thermal motion artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
